(+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate
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Overview
Description
(+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate is a complex organic compound with the molecular formula C21H32N2O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate typically involves multiple steps, starting with the preparation of the furfurylmethyl and alpha-methylphenethyl intermediates. These intermediates are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate include other ammonium salts with furfurylmethyl and alpha-methylphenethyl groups. These compounds may have similar chemical properties but differ in their biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
3776-92-9 |
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Molecular Formula |
C21H32N2O4S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
cyclohexylsulfamic acid;N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C15H19NO.C6H13NO3S/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15;8-11(9,10)7-6-4-2-1-3-5-6/h3-10,13H,11-12H2,1-2H3;6-7H,1-5H2,(H,8,9,10) |
InChI Key |
AVANVRBQOCVTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2.C1CCC(CC1)NS(=O)(=O)O |
Origin of Product |
United States |
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